(+-)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride is a chiral amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a p-methylbenzyl group attached to a bornanamine skeleton, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride typically involves the reaction of bornanamine with p-methylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of bornanamine attacks the electrophilic carbon of the p-methylbenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of functional groups.
Substitution: New compounds with different functional groups replacing the original amine group.
Scientific Research Applications
(±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
p-Methoxybenzyl (PMB) Protective Group: Similar in structure but with a methoxy group instead of a methyl group.
Benzylamine Derivatives: Compounds with similar amine structures but different substituents on the benzyl group.
Uniqueness
(±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride is unique due to its specific combination of the bornanamine skeleton and the p-methylbenzyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
24652-87-7 |
---|---|
Molecular Formula |
C19H32ClN |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
methane;(4-methylphenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C18H27N.CH4.ClH/c1-13-5-7-14(8-6-13)12-19-16-11-15-9-10-18(16,4)17(15,2)3;;/h5-8,15-16,19H,9-12H2,1-4H3;1H4;1H |
InChI Key |
GXGATIGYIFGBGR-UHFFFAOYSA-N |
Canonical SMILES |
C.CC1=CC=C(C=C1)C[NH2+]C2CC3CCC2(C3(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.